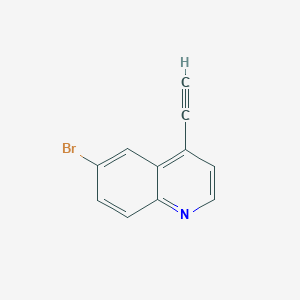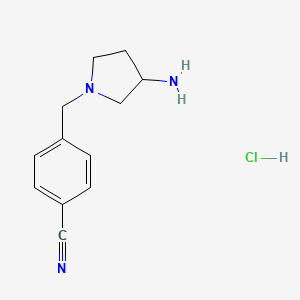
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with 3-aminopyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound plays a crucial role in its biological activity by interacting with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride can be compared with other similar compounds, such as:
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile: The non-hydrochloride form of the compound.
4-((3-Aminopyrrolidin-1-yl)methyl)benzamide: A structurally similar compound with an amide group instead of a nitrile group.
4-((3-Aminopyrrolidin-1-yl)methyl)benzaldehyde: A compound with an aldehyde group instead of a nitrile group. The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C12H16ClN3 |
|---|---|
Peso molecular |
237.73 g/mol |
Nombre IUPAC |
4-[(3-aminopyrrolidin-1-yl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c13-7-10-1-3-11(4-2-10)8-15-6-5-12(14)9-15;/h1-4,12H,5-6,8-9,14H2;1H |
Clave InChI |
QMXCJWXLLWCMRR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)CC2=CC=C(C=C2)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


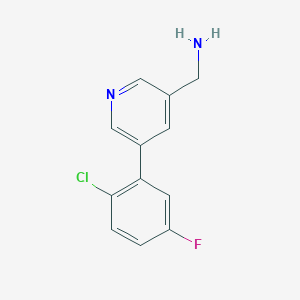




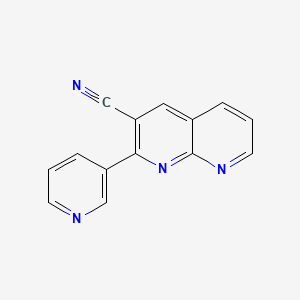

![Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)

![6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11873945.png)
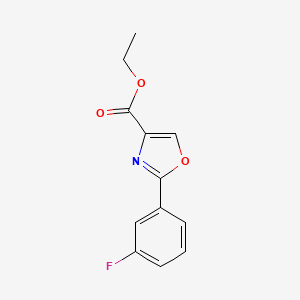
![5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B11873948.png)

